![molecular formula C11H11F3N2O2 B2369511 3-{[6-(Trifluorometil)piridin-2-il]oxi}piperidin-2-ona CAS No. 2199601-89-1](/img/structure/B2369511.png)
3-{[6-(Trifluorometil)piridin-2-il]oxi}piperidin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidin-2-one moiety
Aplicaciones Científicas De Investigación
Neuropharmacology
Metabotropic Glutamate Receptor Modulation
- The compound has been studied for its ability to modulate metabotropic glutamate receptors (mGluRs), which are essential in synaptic transmission and plasticity. This modulation suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to neuroprotective effects observed in related compounds .
Case Study: Neuroprotective Effects
- Research indicates that similar piperidine derivatives exhibit neuroprotective properties in models of neurodegeneration. For instance, compounds with structural similarities have shown efficacy in improving cognitive function in animal models of Alzheimer's disease, supporting the hypothesis that 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one could have similar effects .
Antidepressant Activity
Behavioral Models
- In vivo studies have demonstrated that derivatives of this compound improve locomotor activity and reduce anxiety-like behaviors in rodent models. These findings suggest that it may possess antidepressant properties, warranting further investigation into its mechanisms of action.
Inhibition of Monoamine Oxidase (MAO)
Research has identified the compound's potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism. A related study found that similar compounds exhibited potent MAO-B inhibition with an IC50 value of 0.013 µM, indicating a promising avenue for treating mood disorders and neurodegenerative diseases .
Cytotoxicity Assessment
The cytotoxic effects of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one have been evaluated using various cell lines. Findings indicate low cytotoxicity at therapeutic concentrations, suggesting a favorable therapeutic index for further development as a drug candidate .
Data Tables
Application Area | Activity | IC50 Value (µM) | Notes |
---|---|---|---|
Neuroprotection | Modulation of mGluRs | N/A | Potential treatment for Alzheimer's and Parkinson's |
Antidepressant Activity | Behavioral improvement | N/A | Significant reduction in anxiety-like behaviors |
MAO-B Inhibition | Enzyme inhibition | 0.013 | Potential application in mood disorders |
Cytotoxicity | Low cytotoxicity | >120 | Favorable therapeutic index |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one typically involves the following steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of 6-(trifluoromethyl)pyridin-2-ol.
Coupling with Piperidin-2-one: The next step involves the coupling of the pyridine intermediate with piperidin-2-one.
Industrial Production Methods
Industrial production of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Análisis De Reacciones Químicas
Types of Reactions
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Mecanismo De Acción
The mechanism of action of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group and pyridine ring but lacks the piperidin-2-one moiety.
4-Amino-2-(trifluoromethyl)pyridine: Contains an amino group instead of the piperidin-2-one moiety.
Uniqueness
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one is unique due to the combination of the trifluoromethyl group, pyridine ring, and piperidin-2-one moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Actividad Biológica
The compound 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one is a notable member of the class of organic compounds featuring a trifluoromethyl group and a piperidin-2-one moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug design.
Chemical Structure
The molecular structure of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one can be represented as follows:
- Chemical Formula: C12H12F3N2O
- Molecular Weight: 270.24 g/mol
While specific details regarding the mechanism of action remain largely unexplored, compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group is known to enhance lipophilicity and bioactivity, potentially increasing the compound's efficacy in pharmacological applications .
Biological Activity
Research indicates that compounds with a trifluoromethyl group exhibit enhanced biological activity compared to their non-fluorinated counterparts. This enhancement is attributed to improved metabolic stability and increased binding affinity to biological targets.
Case Studies
- Inhibition of Cancer Cell Proliferation: A study evaluating the effects of trifluoromethyl-containing compounds on cancer cell lines found that certain derivatives exhibited significant inhibition of cell growth, suggesting potential for development as anticancer agents .
- Pharmacological Screening: High-throughput screening methods have been employed to assess the biological activity of piperidine derivatives, leading to the identification of several promising candidates for further development .
Comparison with Similar Compounds
The biological activity of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one can be compared with similar compounds:
Compound Name | Biological Activity | Notable Features |
---|---|---|
4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid | Inhibits DHFR | Benzyl substitution enhances activity |
Ethyl 4-oxo-4-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)butanoate | Anti-inflammatory | Complex ester structure |
6-(Trifluoromethyl)pyridine derivatives | Various kinase inhibitors | Diverse pharmacological profiles |
Synthetic Routes
The synthesis of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one typically involves:
- Formation of Pyridine Intermediate: Synthesis starts with 5-(trifluoromethyl)pyridin-2-ol.
- Coupling Reaction: The pyridine intermediate is coupled with piperidin-2-one using coupling agents like DCC or EDC under mild conditions .
Propiedades
IUPAC Name |
3-[6-(trifluoromethyl)pyridin-2-yl]oxypiperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)8-4-1-5-9(16-8)18-7-3-2-6-15-10(7)17/h1,4-5,7H,2-3,6H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWYXFYJDJWGGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)OC2=CC=CC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.